molecular formula C25H20N2O5 B2795861 (Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid CAS No. 439590-05-3

(Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid

Cat. No.: B2795861
CAS No.: 439590-05-3
M. Wt: 428.444
InChI Key: YDPLPFBUPBORFZ-PNHLSOANSA-N
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Description

(Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound has garnered interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.

    Carbamoylation: The phenylcarbamoyl group is added through a reaction with phenyl isocyanate.

    Formation of the (Z)-Amino Group: The final step involves the condensation of the chromene derivative with 4-aminobenzoic acid under basic conditions to form the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with others under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown promise in various assays for its potential anti-inflammatory and antioxidant properties. It is often used in studies aimed at understanding the molecular mechanisms underlying these activities.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid
  • (Z)-4-((8-methoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid
  • (Z)-4-((8-ethoxy-3-(methylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[8-ethoxy-3-(phenylcarbamoyl)chromen-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-2-31-21-10-6-7-17-15-20(23(28)26-18-8-4-3-5-9-18)24(32-22(17)21)27-19-13-11-16(12-14-19)25(29)30/h3-15H,2H2,1H3,(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPLPFBUPBORFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)O)C(=C2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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